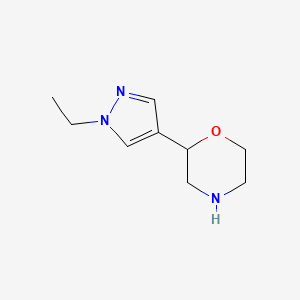
2-(1-ethyl-1H-pyrazol-4-yl)morpholine
Übersicht
Beschreibung
“2-(1-ethyl-1H-pyrazol-4-yl)morpholine” is a chemical compound with the CAS Number: 1803600-81-8. It has a molecular weight of 181.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15N3O/c1-2-12-7-8 (5-11-12)9-6-10-3-4-13-9/h5,7,9-10H,2-4,6H2,1H3 . This indicates that the compound contains 9 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is stored in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
2-(1-Ethyl-1H-pyrazol-4-yl)morpholine has been synthesized and evaluated for its potential as a σ(1) receptor antagonist. This compound, identified as S1RA (E-52862), displayed high activity in neurogenic pain models and showed dose-dependent antinociceptive effects in various neuropathic pain models, highlighting its significance in pain management research (Díaz et al., 2012).
Anticancer Activity
A series of derivatives, including this compound, were synthesized and showed inhibition against the growth of lung cancer cells, A549 and H322, in a dosage-dependent manner. This indicates the compound's potential in cancer research, particularly in the development of novel therapeutics for lung cancer (Zheng, Shao, Zhao, & Miao, 2011).
Neuropathic Pain Management
E-52862, a σ(1) receptor antagonist containing this compound, demonstrated efficacy in alleviating sensory signs of diabetic neuropathy in Zucker diabetic fatty rats, a type 2 diabetes model. This suggests its potential therapeutic application in managing neuropathic pain associated with diabetes (Paniagua et al., 2016).
Antimicrobial Activity
The compound has been used in the synthesis of various derivatives, which were then evaluated for their antimicrobial activities. These studies have highlighted the potential of this compound derivatives in developing new antimicrobial agents (Desai, Patel, & Dave, 2016).
Antioxidant Properties
Research into coordination complexes constructed from pyrazole-acetamide derivatives, including those with this compound, has shown significant antioxidant activity. This opens up avenues for the compound's application in the development of antioxidants (Chkirate et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-ethylpyrazol-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-12-7-8(5-11-12)9-6-10-3-4-13-9/h5,7,9-10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXXVEMRVABLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



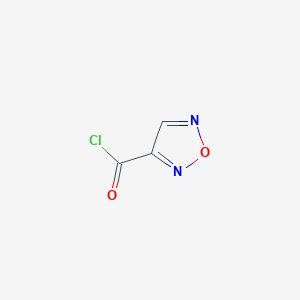
![8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1433348.png)

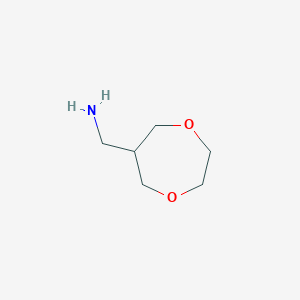




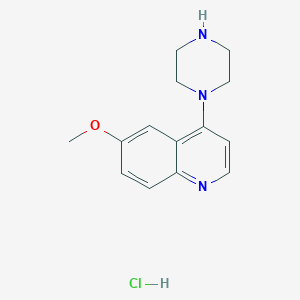

![Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1433361.png)
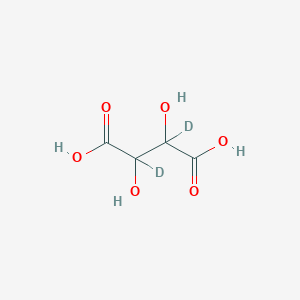
![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1433364.png)
